Cas no 858269-05-3 (5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-oxo-)

858269-05-3 structure
Nome del prodotto:5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-oxo-
5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-oxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-oxo-
- 1,2,3,4-Tetrahydro-4-(p-hydroxyphenyl)-6-methyl-2-oxo-5-pyrimidinecarboxylic aci
- 1,2,3,4-Tetrahydro-4-(p-hydroxyphenyl)-6-methyl-2-oxo-5-pyrimidinecarboxylic acid
- 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid
- DTXSID40703881
- FT-0745746
- 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 1,2,3,4-Tetrahydro-4-(p-hydroxyphenyl)-6-methyl-2-oxo-5-pyrimidinecarboxylicacid
- 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylicacid
- 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid
- 858269-05-3
-
- Inchi: InChI=1S/C12H12N2O4/c1-6-9(11(16)17)10(14-12(18)13-6)7-2-4-8(15)5-3-7/h2-5,10,15H,1H3,(H,16,17)(H2,13,14,18)
- Chiave InChI: SRTSGNYXMLJXHW-UHFFFAOYSA-N
- Sorrisi: CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)O
Proprietà calcolate
- Massa esatta: 248.08
- Massa monoisotopica: 248.08
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 397
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 98.7A^2
- XLogP3: 0.3
Proprietà sperimentali
- PSA: 102.15000
- LogP: 1.07350
5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-oxo- Letteratura correlata
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
858269-05-3 (5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-4-(4-hydroxyphenyl)-6-methyl-2-oxo-) Prodotti correlati
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 857369-11-0(2-Oxoethanethioamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
